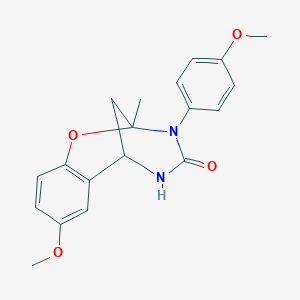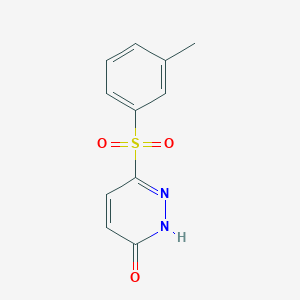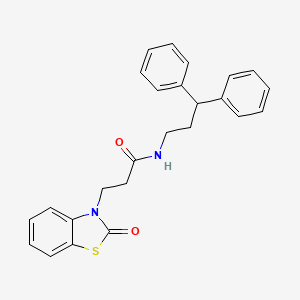![molecular formula C24H19N5O2 B11440705 {4-[(4-Methoxyphenyl)amino]-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11440705.png)
{4-[(4-Methoxyphenyl)amino]-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a triazoloquinoxaline core, which is known for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde . The reaction is facilitated by an oxidation-reduction mechanism using chloranil . This method ensures the formation of the triazoloquinoxaline scaffold with high efficiency.
Industrial Production Methods
Industrial production of this compound can be scaled up using microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, resulting in high yields and broad substrate scope . The reaction conditions are optimized to ensure good functional group tolerance and scalability .
Chemical Reactions Analysis
Types of Reactions
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with potential therapeutic applications .
Scientific Research Applications
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis . By blocking the VEGFR-2 signaling pathway, the compound effectively suppresses tumor growth .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core.
Echinomycin: A quinoxaline-containing antibiotic.
Atinoleutin: Another quinoxaline derivative with antimicrobial properties.
Uniqueness
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE stands out due to its unique triazoloquinoxaline scaffold, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C24H19N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-(4-methoxyanilino)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N5O2/c1-15-27-28-24-23(25-18-9-11-19(31-2)12-10-18)26-20-13-8-17(14-21(20)29(15)24)22(30)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,26) |
InChI Key |
JDCNZFFAGRCNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B11440632.png)
![N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-fluorobenzamide](/img/structure/B11440638.png)

![3-Cyclopentyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11440654.png)
![6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440657.png)
![(3E,5E)-1-benzyl-3,5-bis[(3-chlorophenyl)methylidene]piperidin-4-one](/img/structure/B11440665.png)

![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11440680.png)
![(2E)-2-(3-nitrobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11440683.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11440693.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11440695.png)
![N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440720.png)
